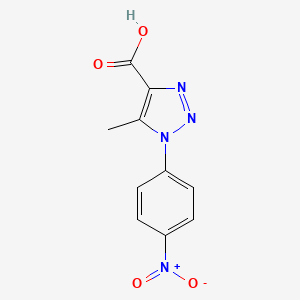

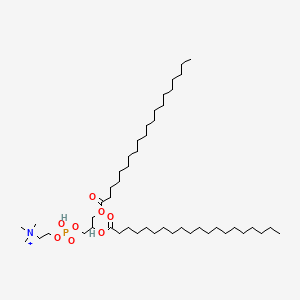

![molecular formula C12H14NNaO6S B12057854 sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)

sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Sodium carboxymethyl cellulose (CMC) is a derivative of cellulose, a natural polymer found in plant cell walls.

- It results from the partial or complete substitution of hydroxyl groups in cellulose with carboxymethyl groups.

- The sodium salt of CMC (sodium carboxymethyl cellulose) is commonly used in various applications due to its unique properties.

準備方法

Synthetic Routes: CMC is synthesized from cellulose, typically derived from sources like cotton or wood.

Alkalization: Cellulose undergoes alkalization with sodium hydroxide (NaOH) to form alkali cellulose.

Carboxymethylation: Alkali cellulose reacts with chloroacetic acid to introduce carboxymethyl groups, yielding sodium carboxymethyl cellulose.

化学反応の分析

Reactions: CMC is stable and doesn’t readily undergo chemical reactions.

Common Reagents: Sodium hydroxide (NaOH) and chloroacetic acid (ClCH₂COOH) are key reagents.

Major Products: The primary product is sodium carboxymethyl cellulose, which forms a water-soluble, viscous gel.

科学的研究の応用

Food Industry: CMC serves as a thickener, emulsifier, and stabilizer in food products.

Pharmaceuticals: Used in tablet formulations, suspensions, and ophthalmic solutions.

Textile Industry: CMC enhances dye penetration and improves fabric quality.

Oil Drilling: CMC is employed as a drilling fluid additive.

Paper Industry: Enhances paper strength and retention of fillers.

Cosmetics: Found in creams, lotions, and shampoos.

作用機序

- CMC’s mechanism varies based on its application.

- In food, it thickens by forming a gel network.

- In pharmaceuticals, it enhances drug dissolution and stability.

- In textiles, it aids dye fixation.

- In drilling fluids, it controls viscosity.

類似化合物との比較

Similar Compounds: Other cellulose derivatives like methyl cellulose (MC) and hydroxypropyl methyl cellulose (HPMC).

Uniqueness: CMC’s solubility, viscosity, and stability set it apart.

Remember, sodium carboxymethyl cellulose finds widespread use across industries, making it a versatile and valuable compound

特性

分子式 |

C12H14NNaO6S |

|---|---|

分子量 |

323.30 g/mol |

IUPAC名 |

sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate |

InChI |

InChI=1S/C12H15NO6S.Na/c1-8-4-3-5-9(2)12(8)13(6-11(15)16)10(14)7-20(17,18)19;/h3-5H,6-7H2,1-2H3,(H,15,16)(H,17,18,19);/q;+1/p-1 |

InChIキー |

BSGUBTIVHBTTNF-UHFFFAOYSA-M |

正規SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)O)C(=O)CS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

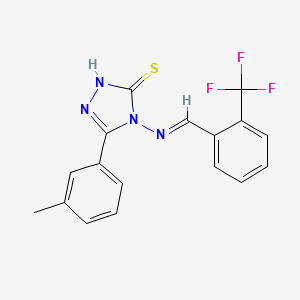

![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)

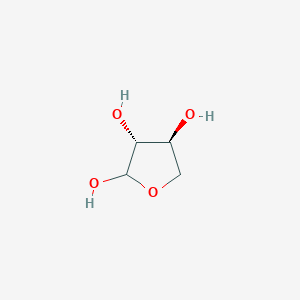

![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)

![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)

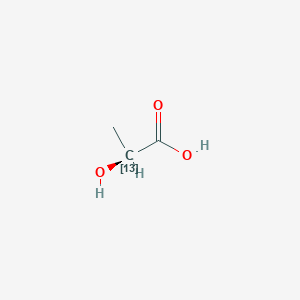

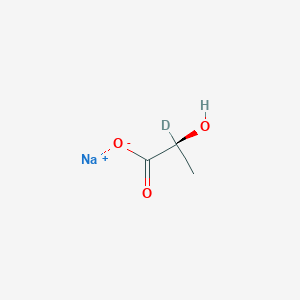

![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)

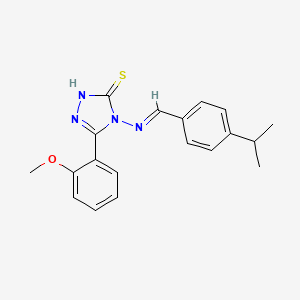

![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)